Propionate
Overview
Description
Propionate, also known as propionic acid, is a short-chain fatty acid with the chemical formula CH₃CH₂COOH. It is a colorless, oily liquid with a pungent odor, often described as resembling sweat or cheese. This compound is naturally produced in the human gut through microbial fermentation of dietary fibers and is also found in various essential oils. It plays a significant role in human health by regulating appetite, maintaining glucose levels, and reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionate can be synthesized through several methods:
Esterification: Propionic acid can react with alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to form esters like ethyl this compound. .
Fermentation: Microbial fermentation of carbohydrates can produce propionic acid.
Industrial Production Methods:
Carbonylation of Ethylene (BASF Process): This method involves the reaction of ethylene with carbon monoxide and water in the presence of a catalyst to produce propionic acid.
Oxidation of Propanal: Propionic acid can be produced by the oxidation of propanal using oxygen or air in the presence of a catalyst.
Direct Oxidation of Hydrocarbons: This method involves the direct oxidation of hydrocarbons, such as propane, to produce propionic acid.
Chemical Reactions Analysis
Propionate undergoes various chemical reactions, including:
Oxidation: Propionic acid can be oxidized to produce carbon dioxide and water.
Reduction: Propionic acid can be reduced to propanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Sulfuric acid for esterification reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Propanol.
Substitution: Esters like ethyl this compound.
Scientific Research Applications
Propionate has a wide range of applications in scientific research:
Chemistry: Used as a preservative in food and feed due to its antimicrobial properties.
Biology: Plays a role in regulating immune cells and controlling intestinal inflammation. .
Industry: Used in the production of herbicides, pharmaceuticals, flavors, and fragrances.
Mechanism of Action
Propionate is often compared with other short-chain fatty acids, such as acetate and butyrate:
Acetate (CH₃COOH): Acetate is the most abundant short-chain fatty acid in the gut and is used as a substrate for cholesterol and fatty acid synthesis.
Butyrate (CH₃CH₂CH₂COOH): Butyrate is known for its role as an energy source for colonocytes and its anticarcinogenic properties.
Uniqueness of this compound:
Health Benefits: this compound has unique health benefits, such as regulating appetite and maintaining glucose levels, which are not as prominent in acetate and butyrate.
Microbial Production: this compound production in the gut is influenced by specific dietary fibers and microbial interactions, making it a key player in gut health.
Comparison with Similar Compounds
- Acetate
- Butyrate
- Lactate
Properties
CAS No. |
72-03-7 |
---|---|
Molecular Formula |
C3H5O2- |
Molecular Weight |
73.07 g/mol |
IUPAC Name |
propanoate |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |
InChI Key |
XBDQKXXYIPTUBI-UHFFFAOYSA-M |
SMILES |
CCC(=O)[O-] |
Canonical SMILES |
CCC(=O)[O-] |
72-03-7 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.